Tert-butyl 3-bromo-4-chlorobenzoate
Description
Tert-butyl 3-bromo-4-chlorobenzoate is a benzoic acid derivative featuring a tert-butyl ester group at the carboxyl position, with bromine and chlorine substituents at the 3- and 4-positions of the aromatic ring, respectively. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. The tert-butyl group enhances steric protection of the ester moiety, while the halogen substituents (Br and Cl) facilitate cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are critical in constructing complex molecular architectures .
Properties
Molecular Formula |
C11H12BrClO2 |
|---|---|
Molecular Weight |
291.57 g/mol |
IUPAC Name |
tert-butyl 3-bromo-4-chlorobenzoate |
InChI |
InChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3 |
InChI Key |
HJONSESKSQZNCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility |
|---|---|---|---|---|---|---|
| This compound | 3-Br, 4-Cl | C₁₁H₁₂BrClO₂ | 291.57 | Not reported | Not reported | Low in water; soluble in organic solvents (e.g., DCM, THF) |
| tert-Butyl 2-bromo-5-fluorobenzoate | 2-Br, 5-F | C₁₁H₁₂BrFO₂ | 275.12 | Not reported | Not reported | Soluble in DMSO, ethanol |
| tert-Butyl 3-fluoro-4-formylbenzoate | 3-F, 4-CHO | C₁₂H₁₃FO₃ | 224.23 | Not reported | Not reported | Soluble in DMF, acetone |
Key Observations :
- Halogen Effects : Bromine and chlorine in this compound increase molecular weight and polarizability compared to fluorine-containing analogs. This enhances its suitability for halogen-bonding interactions in catalysis .
- Functional Group Diversity : The formyl group in tert-butyl 3-fluoro-4-formylbenzoate introduces aldehyde reactivity, enabling condensation or nucleophilic addition reactions absent in halogen-only analogs .
Reactivity and Stability
- This compound :
- Stability : Stable under inert storage conditions but sensitive to strong acids/bases, which may hydrolyze the ester group.
- Reactivity : Bromine and chlorine substituents activate the aromatic ring for electrophilic substitution. The compound participates in Pd-catalyzed cross-couplings to form biaryl structures .
- Tert-Butyl 2-Bromo-5-Fluorobenzoate :
- Tert-Butyl 3-Fluoro-4-Formylbenzoate :
Research Findings and Trends
Recent studies highlight the following trends:
Halogenated Benzoates in Drug Discovery : Bromine and chlorine improve binding to hydrophobic enzyme pockets, while fluorine reduces off-target interactions .
Green Chemistry : Solvent-free esterification methods are being developed to synthesize tert-butyl benzoates with reduced environmental impact .
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